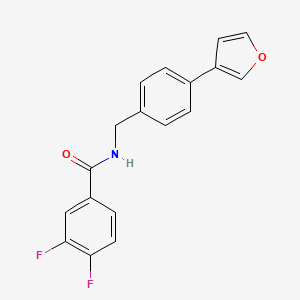
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a compound that likely contains a furan ring, a benzyl group, and a benzamide moiety with two fluorine atoms on the benzene ring. The presence of the furan ring suggests potential reactivity typical of heteroaromatic compounds, while the benzamide structure could imply possible applications in medicinal chemistry due to its common presence in bioactive molecules.
Synthesis Analysis
The synthesis of furan-containing compounds can be achieved through various methods. For instance, a base-mediated strategy has been developed to synthesize trisubstituted furans through domino coupling/annulations between α-oxo ketene dithioacetals and propargyl alcohols, which could potentially be applied to the synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide . Additionally, the synthesis of furan derivatives with a morpholine and fluorophenyl group has been reported, starting from 3,4-difluoronitrobenzene, which suggests that similar starting materials and synthetic strategies might be relevant for the compound .
Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations can also be employed to predict and confirm the molecular structure, as demonstrated in the synthesis of related furan compounds . These techniques would be essential in analyzing the molecular structure of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide.
Chemical Reactions Analysis
Furan rings can undergo various chemical reactions, including Diels-Alder reactions, which are a common method for constructing complex molecular architectures . The furan ring in the compound of interest could potentially participate in such reactions, leading to a variety of derivatives. The reactivity of the furan ring towards electrophilic substitution or participation in coupling reactions, such as Heck, Suzuki, and Stille reactions, could also be explored for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by substituents on the furan ring and the attached functional groups. The presence of fluorine atoms and the benzyl group could affect the compound's polarity, solubility, and stability. The electron-withdrawing effect of the fluorine atoms might also impact the reactivity of the benzamide moiety. The physicochemical properties of similar compounds have been investigated using DFT, which provides insights into molecular electrostatic potential and frontier molecular orbitals, and could be applied to 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide as well .
Scientific Research Applications
Fluorescence Sensing and Imaging
One area of application for compounds related to 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is in fluorescence sensing and imaging. Modifications in the molecular structure, such as the extension of the furan heterocycle, can regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications can lead to shifts in absorption and emission spectra, making these compounds useful in developing fluorescent probes and organic radiation scintillators (Jianhui Han et al., 2018).
Organic Synthesis and Reaction Mechanisms
Compounds similar to 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide are used in organic synthesis, exploring novel reaction pathways and mechanisms. For instance, difluorinated alkenoates have been shown to react rapidly with furans in the presence of a tin(IV) catalyst, a reaction that does not occur with non-fluorinated congeners. This suggests a highly polar transition state stabilized by the catalyst and polar solvents, providing insights into the interplay of structure and reactivity in organic reactions (G. A. Griffith et al., 2006).
Synthesis of Polysubstituted Furanimines
Another application is in the synthesis of polysubstituted furanimines, where Pd(II)-catalyzed oxidative heterodimerization reactions of allenamides and allenyl ketones are employed. This method offers an efficient route for producing compounds that are not readily accessible through known methods, thus expanding the toolbox for organic chemists (Shengming Ma et al., 2005).
Development of Antiplasmodial Agents
Research into acyl derivatives of furazans, which are structurally related to 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide, has shown potential in the development of antiplasmodial agents. These compounds have been tested for their activity against Plasmodium falciparum, revealing several structure–activity relationships and highlighting the promise of benzamides in antimalarial drug development (Theresa Hermann et al., 2021).
Catalysis and Fluorination Reactions
Research also extends to catalytic processes, such as the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers, demonstrating the potential for synthesizing elaborate difluorinated compounds. This highlights the role of such compounds in developing new synthetic methodologies with broad applicability in medicinal chemistry and synthesis (Xueli Cui et al., 2023).
properties
IUPAC Name |
3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c19-16-6-5-14(9-17(16)20)18(22)21-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAACMCDSHJHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

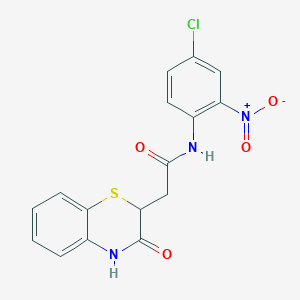
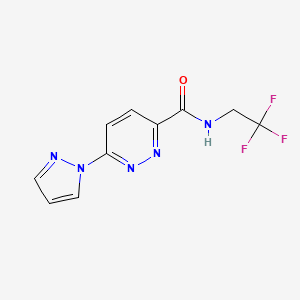

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)
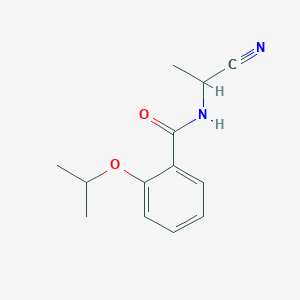
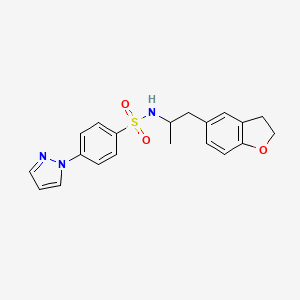

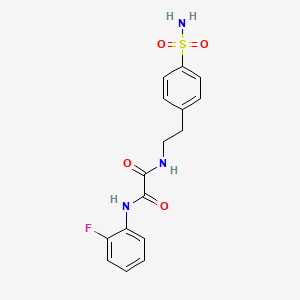
![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)
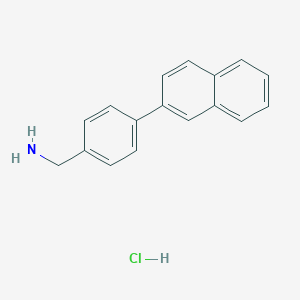
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

